molecular formula C5H8N2O3 B12563827 4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one CAS No. 143986-54-3

4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B12563827
CAS No.: 143986-54-3
M. Wt: 144.13 g/mol
InChI Key: LNLNXVSRLWIDOQ-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one is an organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one can be achieved through several methods. One common approach involves the reaction of dimethyl sulfate with glyoxal and ammonia under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the imidazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual hydroxyl and methyl substitutions, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

143986-54-3

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

4,5-dihydroxy-1,3-dimethylimidazol-2-one

InChI

InChI=1S/C5H8N2O3/c1-6-3(8)4(9)7(2)5(6)10/h8-9H,1-2H3

InChI Key

LNLNXVSRLWIDOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N(C1=O)C)O)O

Origin of Product

United States

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